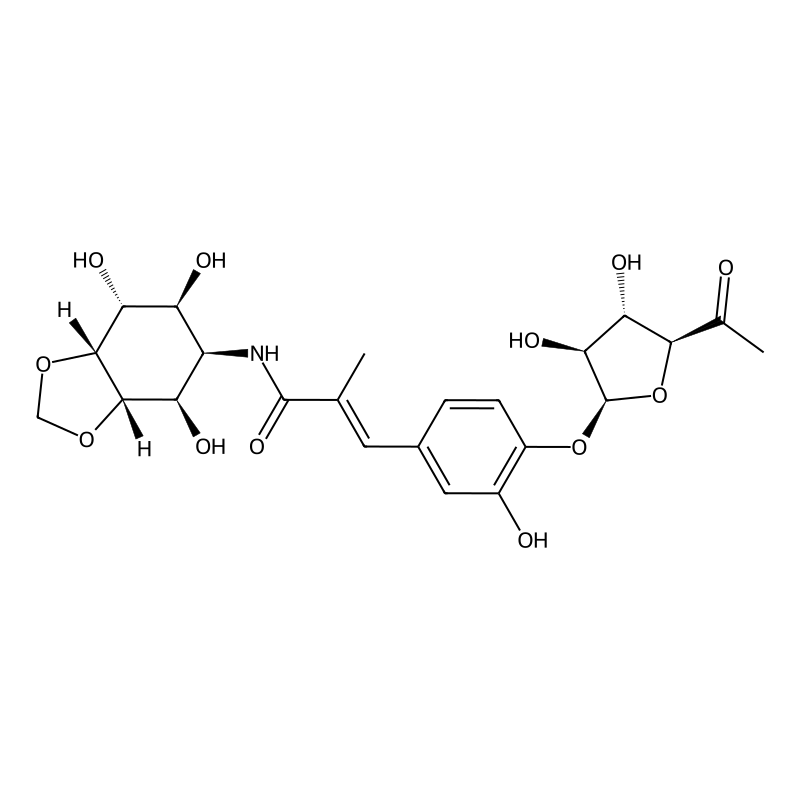Hygromycin A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Antibacterial Properties
Hygromycin A, a naturally occurring antibiotic produced by Streptomyces hygroscopicus, has been studied for its potential applications in treating various bacterial infections. However, its clinical use has been limited due to its potential toxicity in humans [].
One area of research focuses on its effectiveness against the bacteria Borrelia burgdorferi, the causative agent of Lyme disease. Studies have shown that Hygromycin A is selectively taken up by B. burgdorferi and disrupts its protein synthesis, leading to cell death [, ]. This selective action holds promise for treating Lyme disease as it minimizes the disruption of gut microbiota compared to broad-spectrum antibiotics [].
Research tool in molecular biology
Another significant application of Hygromycin A is its use as a selection marker in genetic engineering. It can be linked to genes of interest and introduced into cells. Cells that successfully take up the construct and express the gene can be selected by growing them in the presence of Hygromycin A. This allows scientists to identify and isolate cells containing the desired genetic modification [, ].
Future Directions
Recent research suggests that Hygromycin A might be effective in treating livestock infections caused by Treponema hyodysenteriae, a spirochete bacterium responsible for swine dysentery []. Further studies are needed to evaluate its safety and efficacy for this specific application.
Hygromycin A is a natural antibiotic compound produced by the bacterium Streptomyces hygroscopicus. Its structure is characterized by a furanoside moiety and exhibits significant antibacterial and antitreponemal activities. Hygromycin A functions primarily as an inhibitor of bacterial ribosomal peptidyl transferase, effectively blocking protein synthesis in susceptible organisms. This mechanism of action distinguishes it from other antibiotics, allowing it to bind strongly to ribosomes and inhibit their function more potently than some other antibiotics such as chloramphenicol .
- Hygromycin A is considered toxic and should only be handled by trained professionals in a laboratory setting [].
- Specific data on its toxicity levels is limited in publicly available scientific sources.
- Standard laboratory safety protocols for handling potentially toxic compounds should be followed when working with Hygromycin A.
Please Note:
- This analysis is based on publicly available scientific research and excludes any potential applications outside of scientific research.
- Further research is ongoing to explore the full potential and safety profile of Hygromycin A.
- Decarboxylation Condensation: This reaction generates the 3,4-dihydroxy-α-methylcinnamic acid moiety, a critical component of Hygromycin A.
- Incorporation of Chorismic Acid: The 4-hydroxybenzoic acid moiety is derived directly from chorismic acid, indicating a specific biosynthetic route that contributes to its unique structure .
- Oxidation Steps: The final step in the biosynthesis involves the oxidation of C-5''-dihydrohygromycin A, which is linked to proton gradient-dependent efflux mechanisms .
Hygromycin A exhibits a range of biological activities:
- Antibacterial Activity: It is particularly effective against Gram-positive bacteria and some Gram-negative strains. Its action as a ribosomal inhibitor makes it more effective than many traditional antibiotics .
- Immunosuppressant Properties: Studies have indicated that Hygromycin A may possess immunosuppressant activity, affecting lymphocyte reactions without directly suppressing lymphocyte proliferation .
- Potential
The synthesis of Hygromycin A can be approached through various methods:
- Total Synthesis: Several total synthesis strategies have been developed, involving complex multi-step processes. One notable method includes prolonged heating of D-arabinose, followed by protecting group strategies and oxidation reactions .
- Biosynthetic Manipulation: Advances in genetic engineering allow for the manipulation of the biosynthetic gene cluster in Streptomyces hygroscopicus, enabling the production of Hygromycin A analogs with potentially enhanced properties .
Hygromycin A has several important applications:
- Antibiotic Use: It is used in research and clinical settings for its antibacterial properties.
- Molecular Biology: Hygromycin A is commonly utilized as a selection agent in molecular cloning and transfection protocols due to its ability to inhibit protein synthesis in eukaryotic cells .
- Research Tool: Its unique mechanism allows researchers to study ribosomal function and antibiotic resistance mechanisms.
Interaction studies have revealed that Hygromycin A binds closely to ribosomal sites shared with other antibiotics like chloramphenicol and lincomycin. This suggests overlapping binding sites but distinct mechanisms of action. The binding affinity of Hygromycin A is significantly higher than that of chloramphenicol, indicating its potential as a more effective therapeutic agent against resistant bacterial strains .
Hygromycin A shares structural and functional similarities with several other antibiotics. Below is a comparison highlighting its uniqueness:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Chloramphenicol | Inhibits peptide bond formation | Broad-spectrum but less potent than Hygromycin A |
| Streptomycin | Inhibits protein synthesis via misreading | Aminoglycoside; more toxic to eukaryotic cells |
| Gentamicin | Disrupts protein synthesis | Effective against Gram-negative bacteria |
| Erythromycin | Inhibits translocation on ribosomes | Macrolide; different binding site compared to Hygromycin A |
Hygromycin A's unique mechanism as a ribosomal peptidyl transferase inhibitor sets it apart from these compounds, offering distinct therapeutic advantages in treating bacterial infections resistant to conventional antibiotics.








